5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core, which is a fused bicyclic system, and is substituted with dichlorobenzyl and dimethoxy groups, contributing to its distinct chemical properties.
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-26-15-6-10-14(7-16(15)27-2)22-19(24-8-17(25)23-18(10)24)28-9-11-12(20)4-3-5-13(11)21/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCPAZKSNQAQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=C(C=CC=C4Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents under acidic or basic conditions.
Introduction of the dichlorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with 2,6-dichlorobenzylthiol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the sulfanyl (–S–) group serves as a nucleophilic site. Key reactions include:
Alkylation/Arylation
-
Reacts with alkyl/aryl halides (e.g., methyl iodide, benzyl bromide) to form thioether derivatives.
-
Example: Reaction with benzyl bromide in ethanol under reflux yields 5-[(2,6-dichlorobenzyl)(benzyl)sulfanyl] derivatives .
Oxidation to Sulfoxide/Sulfone
-
Controlled oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the sulfide to sulfoxide (R–SO–) or sulfone (R–SO₂–) .
Thiol-Disulfide Exchange
-
Reacts with disulfides (e.g., cystamine) in basic conditions to form mixed disulfides, enabling bioconjugation .
Electrophilic Aromatic Substitution
The electron-rich quinazoline and methoxy-substituted benzene rings undergo regioselective electrophilic attacks:
Methoxy groups at C8 and C9 direct electrophiles to the ortho/para positions of the benzene ring, while the electron-deficient imidazoquinazoline core favors substitutions at C6 and C7 .
Methoxy Group Demethylation
-
Treatment with BBr₃ in dichloromethane converts methoxy groups to hydroxyl groups, enabling further derivatization .
-
Example: Demethylation at C8/C9 yields 8,9-dihydroxyimidazoquinazolinone .
Quinazolinone Ring Modifications
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazolinone’s carbonyl group to a secondary alcohol.
-
Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .
Imidazole Ring Functionalization
-
Reacts with acrylonitrile in DMF to form spirocyclic derivatives via [3+2] cycloaddition .
-
Example :
Quinazoline Ring Expansion
-
Treatment with acetic anhydride opens the quinazolinone ring, forming acetylated intermediates that re-cyclize under basic conditions .
Cross-Coupling Reactions
The dichlorobenzyl group participates in palladium-catalyzed couplings:
| Reaction | Catalyst System | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 68 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-alkylated analogs | 72 |
Stability and Degradation Pathways
-
Hydrolysis : The sulfanyl group is susceptible to acidic hydrolysis, forming 5-mercapto derivatives .
-
Photodegradation : UV light induces cleavage of the imidazole ring, generating quinazoline-2,4-dione byproducts .
Comparative Reactivity of Structural Analogs
Data from analogs highlight substituent effects on reactivity:
The dichlorobenzyl group in the target compound enhances electrophilic substitution rates due to its electron-withdrawing effect .
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the potential of imidazo[1,2-c]quinazoline derivatives as α-glucosidase inhibitors, which are crucial for managing type 2 diabetes. The compound has shown promising inhibitory activity against Saccharomyces cerevisiae α-glucosidase, with IC50 values indicating its efficacy in regulating blood glucose levels. For instance, derivatives including those with the imidazo[1,2-c]quinazoline backbone demonstrated IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM, suggesting a strong potential for further development as antidiabetic agents .
Anticancer Properties
The imidazoquinazoline scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research indicates that modifications to the imidazoquinazoline structure can enhance potency against specific cancer types. For example, structural variations have been linked to improved activity against breast and colon cancer cell lines .
Protein Kinase Inhibition
Another significant application of this compound is its role as a protein kinase inhibitor. Protein kinases are critical in various signaling pathways related to cell growth and differentiation. The compound's ability to selectively inhibit certain kinases can be leveraged in therapeutic strategies targeting diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have indicated that derivatives of imidazoquinazolines exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .
Neuroprotective Effects
Emerging research suggests that compounds like 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one may possess neuroprotective effects. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory processes and preventing neuronal apoptosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones
Uniqueness
Compared to similar compounds, 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one stands out due to its specific substitution pattern and the presence of both dichlorobenzyl and dimethoxy groups. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
The compound 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H15Cl2N3O3S
- Molar Mass : 436.3 g/mol
- CAS Number : 439109-49-6
The structure of this compound features a quinazolinone core with a unique imidazoquinazoline configuration, which is significant for its biological interactions. The presence of dichlorobenzyl and methoxy groups enhances its reactivity and specificity towards biological targets.
Kinase Inhibition
Research indicates that 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one acts primarily as a kinase inhibitor. Kinases are crucial enzymes involved in various cellular processes such as growth and differentiation. Inhibiting specific kinases can provide therapeutic benefits in diseases like cancer.
Key Kinases Targeted:
- FLT3 : Implicated in acute myeloid leukemia (AML) development.
- JAK3 : Plays a role in immune response and hematopoiesis.
- DYRK1A : Involved in neuronal development and implicated in Down syndrome.
The compound's mechanism involves binding to the ATP-binding site of target kinases, thereby inhibiting their activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Study Findings
In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against FLT3 with an IC50 value indicating potent efficacy. For instance, a study reported an IC50 of approximately 100 nM against FLT3, suggesting strong potential for clinical applications in leukemia treatments .
Comparative Biological Activity
To contextualize the efficacy of this compound, it is beneficial to compare it with other quinazoline derivatives known for their biological activities:
| Compound Name | Target Kinase | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| EHT 1610 | DYRK1A | 10 | Inhibitor |
| Compound X | FLT3 | 50 | Inhibitor |
| 5-Dichloro | JAK3 | 100 | Inhibitor |
| Current Compound | FLT3 | 100 | Inhibitor |
This table illustrates that while the current compound shows promising activity against FLT3, it is comparable to other compounds with varying efficacies against different kinases.
Synthesis and Derivatives
The synthesis of 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one can be achieved through several methods involving nucleophilic substitution reactions typical of quinazoline derivatives. These synthetic pathways allow for the development of various derivatives that may exhibit enhanced or altered biological activities.
Synthetic Pathway Example
A common synthetic route involves:
- Formation of the imidazoquinazoline core.
- Introduction of the dichlorobenzyl sulfanyl group via nucleophilic substitution.
- Methylation at the 8 and 9 positions to yield the dimethoxy groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry, starting with the functionalization of quinazolinone cores. Key steps include:
- Sulfanyl Group Introduction : Reacting 2,6-dichlorobenzyl thiol with halogenated intermediates under basic conditions (e.g., NaH/DMF) to form the sulfanyl bridge .
- Methoxy Group Incorporation : Dimethyl sulfate or methyl iodide in the presence of a deprotonating agent (e.g., K₂CO₃) for methoxy substitution at positions 8 and 9 .
- Optimization : Use factorial design experiments to assess variables (temperature, solvent polarity, catalyst loading). For example, split-plot designs (as in ) can isolate variables like reaction time vs. catalyst type to maximize yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C-NMR : Focus on aromatic proton environments (δ 7.0–8.5 ppm for quinazolinone and dichlorobenzyl groups) and methoxy singlet peaks (δ ~3.8 ppm). ¹³C signals for carbonyl (C=O, δ ~160 ppm) and sulfur-linked carbons (δ 35–45 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to the imidazo-quinazolinone scaffold .
- IR Spectroscopy : Validate sulfanyl (C-S stretch, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound, including its abiotic and biotic transformations?
- Methodological Answer :
- Physicochemical Profiling : Determine logP (octanol-water partition coefficient) via shake-flask methods and aqueous solubility to predict environmental mobility .
- Degradation Studies : Use OECD guidelines for hydrolysis (pH 4–9 buffers, 50°C) and photolysis (UV irradiation in aqueous/organic media) to assess stability. Monitor degradation products via LC-MS .
- Ecotoxicology : Apply microcosm models (e.g., soil/water systems) to study bioaccumulation in Daphnia or algae, aligning with Project INCHEMBIOL’s tiered risk assessment framework .
Q. What strategies resolve contradictions in bioactivity data across studies, such as inconsistent enzyme inhibition or cytotoxicity results?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time to minimize artifacts .
- Dose-Response Validation : Use Hill slope analysis to confirm IC₅₀/EC₅₀ values across multiple replicates. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review methods) to aggregate data, accounting for study heterogeneity (e.g., cell lines, compound purity) .
Q. How can green chemistry principles be integrated into the synthesis of this compound to improve sustainability?
- Methodological Answer :
- Catalyst Optimization : Replace traditional acid catalysts with deep eutectic solvents (DES) or immobilized enzymes, as demonstrated in triazoloquinazolinone syntheses (e.g., 80% yield reduction in reaction time from 12h to 2h) .
- Solvent Selection : Prioritize bio-based solvents (e.g., cyclopentyl methyl ether) over DMF or THF, using solvent selection guides like CHEM21 .
- Waste Minimization : Employ flow chemistry for continuous processing, reducing solvent volume by 50–70% compared to batch methods .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported LogP or solubility values for this compound?
- Methodological Answer :
- Reproducibility Checks : Re-measure LogP using standardized shake-flask (OECD 117) or HPLC-derived methods (e.g., ChromLogD) .
- Crystallinity Assessment : Perform XRPD to detect polymorphic forms, which may alter solubility. Use DSC/TGA to confirm thermal stability .
- Interlaboratory Comparisons : Participate in round-robin testing to identify methodological biases (e.g., buffer ionic strength in solubility assays) .
Theoretical Framework Integration
Q. Which conceptual frameworks guide the study of this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Align with pharmacophore models (e.g., kinase inhibitor templates) to predict binding modes. Use AutoDock Vina with homology-modeled targets .
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO energies) with bioactivity, validated via PLS regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
